molecular formula C15H24N2O2 B4101421 3,3-Dimethyl-1-[(4-methylpiperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one

3,3-Dimethyl-1-[(4-methylpiperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one

Cat. No.: B4101421
M. Wt: 264.36 g/mol
InChI Key: LXVPELZWNPIMQG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[(4-methylpiperazinyl)carbonyl]bicyclo[221]heptan-2-one is a complex organic compound with the molecular formula C15H24N2O2 It is characterized by a bicyclic structure with a piperazine moiety attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[(4-methylpiperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one typically involves multiple steps. One common method includes the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[(4-methylpiperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

3,3-Dimethyl-1-[(4-methylpiperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[(4-methylpiperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylnorcamphor
  • Camphenilone
  • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one

Uniqueness

3,3-Dimethyl-1-[(4-methylpiperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one is unique due to its combination of a bicyclic structure with a piperazine moiety. This structural feature imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

3,3-dimethyl-1-(4-methylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-14(2)11-4-5-15(10-11,12(14)18)13(19)17-8-6-16(3)7-9-17/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVPELZWNPIMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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